Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride
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Overview
Description
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a phenol group, a diethylamino group, and a thioether linkage, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-(diethylamino)methylthiophenol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their function. The diethylamino group can interact with cellular membranes, altering their permeability. The thioether linkage can undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-(methylthio)-
- Phenol, 4-(ethylthio)-
- Phenol, 4-(propylthio)-
Uniqueness
Phenol, 4-((2-((diethylamino)methyl)phenyl)thio)-, hydrochloride is unique due to the presence of the diethylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with biological membranes, making it more versatile compared to similar compounds.
Properties
CAS No. |
127906-66-5 |
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Molecular Formula |
C17H22ClNOS |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
4-[2-(diethylaminomethyl)phenyl]sulfanylphenol;hydrochloride |
InChI |
InChI=1S/C17H21NOS.ClH/c1-3-18(4-2)13-14-7-5-6-8-17(14)20-16-11-9-15(19)10-12-16;/h5-12,19H,3-4,13H2,1-2H3;1H |
InChI Key |
JGWMNCQNMQGBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1SC2=CC=C(C=C2)O.Cl |
Origin of Product |
United States |
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